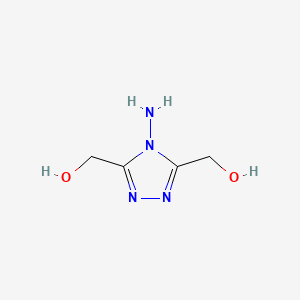

4-Amino-4H-1,2,4-triazole-3,5-dimethanol

Description

Structure

3D Structure

Properties

CAS No. |

21531-98-6 |

|---|---|

Molecular Formula |

C4H8N4O2 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

[4-amino-5-(hydroxymethyl)-1,2,4-triazol-3-yl]methanol |

InChI |

InChI=1S/C4H8N4O2/c5-8-3(1-9)6-7-4(8)2-10/h9-10H,1-2,5H2 |

InChI Key |

LNUNQJPIDQRJHP-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NN=C(N1N)CO)O |

Origin of Product |

United States |

Contextualization Within 1,2,4 Triazole Heterocycle Chemistry

The 1,2,4-triazole (B32235) ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of biologically active molecules and functional materials. mdpi.comresearchgate.net This five-membered ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile scaffold for the development of compounds with diverse applications. The inherent aromaticity and stability of the triazole ring, coupled with the multiple nitrogen atoms that can act as coordination sites, make it a privileged structure in medicinal chemistry and materials science. nih.gov

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antimicrobial, and anticonvulsant properties. researchgate.net The introduction of various functional groups onto the triazole core allows for the fine-tuning of these properties. The 4-amino group, in particular, is a common feature in many bioactive 1,2,4-triazole derivatives, often serving as a key pharmacophore or a synthetic handle for further molecular elaboration.

Academic Significance of the 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol Scaffold

Established Synthetic Routes to this compound

The primary established synthetic route to this compound involves the reaction of hydrazine with glycolic acid. google.com This method is a variation of a more general process for preparing 4-amino-1,2,4-(4H)triazole derivatives. google.com

The synthesis is effectively carried out by reacting hydrazine or an aqueous hydrazine solution with glycolic acid. google.com A key aspect of this process is the use of an insoluble polymer containing acidic functional groups as a catalyst. google.com An example of such a catalyst is Amberlyst 15 resin. google.com

The general procedure involves adding the carboxylic acid (in this case, glycolic acid) to a mixture of hydrazine hydrate (B1144303) and the acidic resin. google.com The reaction is exothermic, and the temperature is typically controlled during the addition. google.com Following the initial reaction, heat is applied to distill off the water formed during the reaction, with temperatures reaching around 150°C. google.com The reaction mixture is held at this temperature for several hours to ensure completion. google.com

While the patent describes this process for a range of 4-amino-1,2,4-(4H)triazole derivatives, it is stated that 3,5-di(hydroxymethyl)-4-amino-1,2,4-(4H)triazole can be effectively produced using this procedure with glycolic acid as the starting carboxylic acid. google.com

Table 1: General Reaction Conditions for the Synthesis of 4-Amino-4H-1,2,4-triazole Derivatives

| Parameter | Condition |

| Reactants | Hydrazine hydrate, Carboxylic acid (e.g., Glycolic acid) |

| Catalyst | Insoluble acidic polymer resin (e.g., Amberlyst 15) |

| Initial Phase | Controlled addition of acid to hydrazine and catalyst |

| Reaction Temperature | Heating to distill water, up to ~150°C |

| Reaction Time | Held at elevated temperature for several hours |

| Work-up | Cooling and dissolution in a solvent like isopropanol (B130326) |

Historical methods for synthesizing 3,5-dialkyl-4-amino-1,2,4-(4H)triazoles without a catalyst often required very high temperatures (200°C to 280°C) and resulted in low and poorly reproducible yields. google.com The use of a strong acidic polymer catalyst allows the reaction to proceed under milder conditions, which contributes to higher yields and purity. google.com

For the purification of the final product, the reaction mixture is typically cooled, and a solvent such as isopropanol is added to dissolve the product, which can then be isolated from the catalyst. google.com Further purification can be achieved through recrystallization. For instance, in the synthesis of the parent 4-amino-1,2,4-triazole (B31798), recrystallization from isopropanol is used. google.com

A patent on the preparation of 4-amino-1,2,4-triazole suggests that using a deficiency of the carboxylic acid can influence the purity of the crude product before recrystallization. google.com

Derivatization Strategies for this compound

While specific derivatization strategies for this compound are not extensively detailed in the available literature, the reactivity of related 4-amino-1,2,4-triazole compounds provides a strong indication of potential chemical modifications.

The primary amino group at the 4-position of the triazole ring is a key site for derivatization. Condensation reactions with aldehydes and ketones to form Schiff bases (imines) are a common feature of 4-amino-1,2,4-triazoles. mdpi.comchemmethod.comresearchgate.netdergipark.org.trnih.govmdpi.com

The reaction typically involves refluxing the 4-aminotriazole with an appropriate aldehyde or ketone in a solvent like absolute ethanol, sometimes with a catalytic amount of glacial acetic acid. chemmethod.com The formation of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been studied in detail, indicating that the reaction proceeds through a hemiaminal intermediate. mdpi.com The stability and yield of the resulting Schiff base can be influenced by the electronic effects of substituents on the aldehyde. mdpi.com

It is highly probable that this compound would undergo similar condensation reactions with a variety of carbonyl compounds to yield the corresponding Schiff bases.

Table 2: General Conditions for Schiff Base Formation with 4-Aminotriazoles

| Parameter | Condition |

| Reactants | 4-Aminotriazole derivative, Aldehyde or Ketone |

| Solvent | Absolute Ethanol, Methanol (B129727) |

| Catalyst | Glacial Acetic Acid (optional) |

| Reaction Condition | Reflux or sonication |

Beyond Schiff base formation, the amino group can undergo other functionalizations. For instance, in a study on 4-amino-1,2,4-triazole-3-thione derivatives, the amino group was protected with a tert-butoxycarbonyl (Boc) group to direct subsequent reactions. zsmu.edu.ua This suggests that the amino group of this compound could be similarly protected to allow for selective modification at other positions of the molecule. Following the desired transformations, the protecting group can be removed.

Furthermore, the amino group can be a nucleophile in other reactions. For example, 4-amino-3,5-dimethyl-1,2,4-triazole is known to react with alkylating agents. mdpi.com

There is a lack of specific literature detailing the chemical modification of the dimethanol (-CH₂OH) groups at the 3 and 5 positions of this compound. However, based on the general reactivity of primary alcohols, these hydroxyl groups represent potential sites for a variety of chemical transformations.

Potential reactions could include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

Oxidation: Oxidation of the primary alcohol groups to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Halogenation: Replacement of the hydroxyl groups with halogens using appropriate halogenating agents.

These potential modifications would significantly expand the range of derivatives that can be synthesized from this compound, opening up new avenues for research and application. However, it must be emphasized that these are hypothetical pathways based on the known reactivity of hydroxyl groups, and specific experimental validation for this compound is not currently available in the literature.

Multi-component Reactions Incorporating the this compound Core

Despite a thorough review of chemical literature, no specific examples or dedicated studies on multi-component reactions involving this compound have been identified. The reactivity of the 4-amino group and the two hydroxymethyl side chains suggests potential for such reactions, but this area of its chemistry remains unexplored in published research.

By contrast, literature does describe multi-component reactions for other derivatives of the 1,2,4-triazole (B32235) family. For instance, various 4-amino-4H-1,2,4-triazole-3-thiol derivatives have been utilized in one-pot, multi-component strategies to synthesize more complex heterocyclic systems. Similarly, the isomeric 3-amino-1,2,4-triazole is a well-documented participant in Biginelli-like reactions to form fused pyrimidine (B1678525) structures.

However, these examples involve different functional groups at the 3 and 5 positions of the triazole ring (e.g., thiol, methyl, or hydrogen) and/or a different position of the amino group. The specific chemical behavior and reactivity profile of the dimethanol derivative in a multi-component reaction setting have not been characterized.

Data Table: Status of Research on Multi-component Reactions of 4-Amino-1,2,4-triazole Derivatives

| Triazole Derivative | Multi-component Reactions Documented? | Notes |

| This compound | No | No published research found. |

| 4-Amino-4H-1,2,4-triazole-3-thiol | Yes | Used in four-component strategies to form complex triazol-4-amines. |

| 3-Amino-1,2,4-triazole | Yes | Commonly used in Biginelli-like reactions to synthesize triazolopyrimidines. |

| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | No | Research focuses on two-component condensation reactions (e.g., with aldehydes). |

Due to the absence of specific data, a detailed discussion of reaction pathways, research findings, or data tables for multi-component reactions of this compound cannot be provided. This represents a potential area for future investigation in the field of heterocyclic chemistry.

Detailed Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed structural and spectroscopic characterization of the chemical compound this compound. Despite the importance of substituted 4-amino-1,2,4-triazole derivatives in various fields of chemistry and materials science, specific experimental data from advanced analytical techniques for this particular dimethanol derivative are not extensively reported.

While a US patent from 1989 describes a method for synthesizing 3,5-Di(hydroxymethyl)-4-amino-1,2,4-(4H)triazole, it does not provide the in-depth characterization data required for a thorough analysis of its solid-state structure, solution-state behavior, or vibrational properties. The broader body of scientific literature focuses heavily on related analogues, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole and the parent compound 4-amino-4H-1,2,4-triazole. These studies offer a wealth of information, including detailed X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational spectroscopy (FT-IR, Raman) data. nih.govresearchgate.netmdpi.com

For these analogues, researchers have successfully elucidated complex crystal structures, detailing the intermolecular hydrogen bonding networks that lead to the formation of two-dimensional sheets and three-dimensional supramolecular assemblies. nih.govnih.gov Conformational analyses and precise geometric parameters, including bond lengths and angles, have been thoroughly documented for compounds like the dimethyl derivative. nih.gov Similarly, extensive ¹H and ¹³C NMR studies have been published for various 4-amino-1,2,4-triazole derivatives, providing clear insights into their molecular connectivity and carbon frameworks in solution. researchgate.netrsc.orgurfu.ru Vibrational spectroscopy has also been employed to identify key functional groups and study molecular interactions in these related compounds. researchgate.netmdpi.com

However, this level of detailed, experimentally verified data for this compound itself is not present in the available literature. Consequently, a scientifically rigorous article adhering to the requested detailed outline, with specific data tables on X-ray crystallography, NMR, and vibrational spectroscopy for the target compound, cannot be generated at this time without resorting to speculation. Constructing such an analysis would require primary research to synthesize and characterize the compound using the necessary analytical techniques.

Until such studies are published, a detailed discussion of the advanced structural characterization and spectroscopic analysis of this compound remains a subject for future research.

Advanced Structural Characterization and Spectroscopic Analysis of 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol and Its Derivatives

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the determination of the molecular weight and the elucidation of the structural characteristics of 4-Amino-4H-1,2,4-triazole-3,5-dimethanol and its derivatives through fragmentation analysis. While direct mass spectrometric data for this compound is not extensively detailed in the available literature, the fragmentation patterns can be inferred from studies on analogous 4-amino-1,2,4-triazole (B31798) compounds.

Molecular Weight Determination

The nominal molecular weight of this compound (C4H8N4O2) is 144.13 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate mass measurement, confirming the elemental composition. For instance, in ESI-MS analysis, the compound would likely be observed as the protonated molecule [M+H]⁺ with a characteristic m/z value.

General Fragmentation Patterns of 4-Amino-1,2,4-triazoles

Studies on various C-amino-1,2,4-triazoles reveal that their fragmentation is analogous to that of pyrrole, involving several key pathways. cdnsciencepub.com The fragmentation of the 1,2,4-triazole (B32235) nucleus is heavily influenced by the nature of its substituents. cdnsciencepub.com For amino derivatives of 1,2,4-triazoles, a common fragmentation pattern resulting in an ion with an m/z value of 60 has been observed, which corresponds to the amino group and adjacent atoms. researchgate.net

For this compound, the fragmentation upon electron ionization (EI) or collision-induced dissociation (CID) is anticipated to involve the following pathways:

Loss of Neutral Molecules: The initial fragmentation would likely involve the elimination of small, stable neutral molecules. This could include the loss of water (H₂O, 18 Da) from the methanol (B129727) groups, formaldehyde (B43269) (CH₂O, 30 Da), or ammonia (B1221849) (NH₃, 17 Da) from the amino group.

Ring Cleavage: A crucial fragmentation pathway for triazole rings is the loss of a nitrogen molecule (N₂, 28 Da). rsc.org Cleavage of the triazole ring can also lead to the formation of various smaller fragments. The fragmentation of the 1,2,4-triazole nucleus can proceed through different modes, leading to the expulsion of entities such as HCN or RCN, where R is a substituent. cdnsciencepub.comrsc.org

Side-Chain Fragmentation: The dimethanol groups at the 3 and 5 positions are expected to undergo characteristic fragmentations. This can include the loss of a hydroxyl radical (•OH, 17 Da) or a methoxy (B1213986) group (•OCH₃, 31 Da) if rearrangement occurs, though loss of formaldehyde is more common.

Predicted Fragmentation of this compound

Based on the general principles observed for related compounds, a plausible fragmentation pathway for this compound is proposed in the table below. The analysis of Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole has also provided insights into the stability of the triazole core under mass spectrometric conditions. zsmu.edu.ua

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 145 ([M+H]⁺) | 127 | H₂O | Ion resulting from the loss of a water molecule. |

| 145 ([M+H]⁺) | 115 | CH₂O | Ion from the loss of a formaldehyde molecule. |

| 145 ([M+H]⁺) | 99 | 2 x H₂O | Ion from the sequential loss of two water molecules. |

| 145 ([M+H]⁺) | 85 | CH₂O + H₂O | Ion from the loss of formaldehyde and water. |

| 145 ([M+H]⁺) | 70 | C₂H₄O₂ (Glycolaldehyde) | Ion resulting from the cleavage of both methanol groups. |

Note: This table is predictive and based on the fragmentation of structurally similar compounds. Actual experimental data may vary.

Further detailed analysis using techniques like tandem mass spectrometry (MS/MS) would be required to definitively establish the fragmentation pathways and confirm the structures of the resulting ions for this compound.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigations focusing specifically on the compound This compound are not present in the search results.

Research is available for structurally related analogues, such as 4-amino-4H,3,5-di(methoxy)-1,2,4-triazole and 4-amino-3,5-dimethyl-1,2,4-triazole. However, due to the strict instruction to focus solely on "this compound," the data from these different compounds cannot be used to accurately describe the requested molecule. The functional groups (dimethanol vs. dimethoxy vs. dimethyl) significantly alter the electronic, reactive, and conformational properties of a molecule, making direct data substitution scientifically invalid.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for the specified compound.

Computational Chemistry and Theoretical Investigations of 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity.

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. Once the geometry is optimized, further calculations can be performed to determine its energetic stability, often in the form of total electronic energy, enthalpy, and Gibbs free energy.

For 4-Amino-4H-1,2,4-triazole-3,5-dimethanol, a geometry optimization would typically be performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). The resulting data would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structure. An energetic stability analysis would provide its calculated thermodynamic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Value |

| C3-N2 Bond Length (Å) | Data Not Available |

| N1-N2 Bond Length (Å) | Data Not Available |

| C5-N1 Bond Length (Å) | Data Not Available |

| N4-C3-N2 Bond Angle (°) | Data Not Available |

| C5-N1-N2 Bond Angle (°) | Data Not Available |

| Dihedral Angle (N4-C3-N2-N1) (°) | Data Not Available |

Table 2: Hypothetical Energetic Properties of this compound (Data Not Available)

| Property | Value |

| Total Electronic Energy (Hartree) | Data Not Available |

| Enthalpy (Hartree) | Data Not Available |

| Gibbs Free Energy (Hartree) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

Transition State Analysis for Reaction Pathways

Transition state analysis is a computational technique used to study the mechanism of chemical reactions. A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. By identifying and characterizing the transition state, chemists can understand the energy barrier (activation energy) of a reaction and elucidate its pathway.

For this compound, a transition state analysis could be employed to investigate various potential reactions, such as decomposition pathways, cyclization reactions, or reactions with other molecules. This would involve locating the transition state structure for a given reaction and calculating its energy. The difference in energy between the reactants and the transition state would yield the activation energy, providing insight into the reaction's feasibility and kinetics.

Table 3: Hypothetical Activation Energies for a Reaction of this compound (Data Not Available)

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Hypothetical Decomposition | Data Not Available | Data Not Available |

| Hypothetical Cyclization | Data Not Available | Data Not Available |

Coordination Chemistry and Metallosupramolecular Systems Involving 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol

Ligand Properties of 4-Amino-4H-1,2,4-triazole-3,5-dimethanol and its Derivatives

The coordination behavior of a triazole-based ligand is heavily influenced by the nature and position of its substituents. mdpi.com For this compound, the presence of the 4-amino group and the 3,5-dimethanol groups introduces additional potential coordination sites beyond the triazole ring nitrogens, leading to complex and versatile ligating capabilities.

Derivatives of 1,2,4-triazole (B32235) are known to exhibit several coordination modes, primarily through their three nitrogen donor atoms. nih.gov The specific compound this compound possesses multiple potential donor atoms that can participate in metal coordination. The primary donor sites include the N1 and N2 atoms of the triazole ring and the exocyclic nitrogen atom of the 4-amino group. Furthermore, the oxygen atoms of the two dimethanol (-CH₂OH) substituents provide additional potential donor sites.

The coordination can be monodentate, typically through one of the ring nitrogen atoms, or, more commonly, bidentate-bridging, linking two metal centers. researchgate.netresearchgate.net The functionalization at the 4-position with an amino group does not sterically hinder the common N1-N2 bridging mode. mdpi.com The dimethanol groups introduce the possibility of O-donor coordination, which could lead to chelation or the formation of more complex bridged structures.

| Functional Group | Potential Donor Atom(s) | Typical Role in Coordination |

|---|---|---|

| 1,2,4-Triazole Ring | N1, N2 | Primary sites for bridging metal ions. |

| 4-Amino Group | N (exocyclic) | Can act as a monodentate donor or participate in hydrogen bonding. |

| 3,5-Dimethanol Groups | O | Potential for chelation with an adjacent N-donor or further bridging. |

The most prominent feature of 1,2,4-triazole ligands in coordination chemistry is their ability to act as bridging ligands via their N1 and N2 atoms. mdpi.commdpi.com This bridging capability is the foundation for the construction of extended 1D, 2D, and 3D coordination polymers and metal-organic frameworks (MOFs). mdpi.com For instance, 4-amino-1,2,4-triazole (B31798) is known to act as a bidentate-bridged ligand, forming compounds with a [M(ligand)₃]²⁺ composition. researchgate.net This N1-N2 bridging creates a short and conjugated pathway that can facilitate effective superexchange between paramagnetic metal centers. mdpi.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 4-amino-1,2,4-triazole ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. ncl.ac.uknih.gov The resulting structures are highly dependent on factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions (e.g., temperature, solvent). researchgate.net

While specific studies on this compound are limited, the synthesis and characterization of complexes with analogous ligands provide significant insight. For example, transition metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) have been successfully prepared in an alcoholic medium. nih.govnih.gov The structural elucidation of these complexes is typically achieved through a combination of analytical and spectroscopic techniques.

Common characterization methods include:

Single-Crystal X-ray Diffraction: Provides definitive information on the molecular structure, coordination geometry of the metal center, and crystal packing. mdpi.comncl.ac.uk

Infrared (IR) Spectroscopy: Used to identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=N) upon complexation. nih.govmdpi.com

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes in solution. nih.govnih.gov

Elemental Analysis and Mass Spectrometry: Used to confirm the chemical composition and stoichiometry of the synthesized complexes. researchgate.net

Based on studies of related ligands, various coordination geometries such as octahedral, tetrahedral, and square planar have been observed. nih.govnih.govresearchgate.net

| Ligand Derivative | Metal Ion(s) | Observed Geometry | Characterization Techniques |

|---|---|---|---|

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | IR, UV-Vis, NMR, Elemental Analysis, Magnetic Susceptibility |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Square Planar | |

| 4-amino-4H-1,2,4-triazole | Cu(II) | Square-Pyramidal (mononuclear) or Octahedral (polymeric) | Single-Crystal X-ray Diffraction, Magnetic Measurements |

| 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral (trinuclear) |

The ability of 1,2,4-triazole ligands to bridge metal centers makes them exceptional building blocks for the rational design of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.netmdpi.comresearchgate.net These materials are constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. researchgate.net The combination of different metal ions, ligand functionalities, and reaction conditions can lead to a wide variety of architectures with diverse properties and applications, including gas storage and separation. researchgate.netmdpi.com

The bifunctional nature of ligands containing both a triazole ring and other donor groups, such as carboxylates, has been shown to produce robust 2D and 3D networks. acs.org Similarly, the dimethanol groups of this compound, in conjunction with the triazole's bridging capacity, can direct the self-assembly process to form complex, high-dimensional structures. These hydroxyl groups can engage in strong hydrogen bonding, further reinforcing the framework and influencing the final topology. The hydrothermal synthesis method is often employed to produce crystalline CPs and MOFs from such ligands. nih.gov

Theoretical Approaches to Metal-Ligand Interactions and Bonding

In addition to experimental synthesis and characterization, computational chemistry provides powerful tools for understanding the properties of metal complexes. isres.org Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate the molecular geometry, electronic properties, and chemical reactivity of 1,2,4-triazole derivatives and their metal complexes. isres.orgresearchgate.netisres.org

These computational studies can:

Optimize Molecular Geometries: Theoretical calculations can predict the ground-state structures of ligands and their complexes, which can then be compared with experimental data from X-ray diffraction. isres.org

Analyze Electronic Structure: DFT calculations provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). isres.org The HOMO-LUMO energy gap is a key parameter for predicting the chemical reactivity and stability of the molecules.

Simulate Spectroscopic Data: Theoretical methods can calculate vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which aids in the interpretation of experimental spectroscopic results. isres.org

Elucidate Bonding: Quantum chemical calculations can describe the nature of the metal-ligand bond, for instance, by analyzing the contributions of ligand and metal orbitals to the molecular orbitals of the complex. isres.org

These theoretical approaches are invaluable for complementing experimental findings and for the rational design of new functional materials based on 1,2,4-triazole ligands. rsc.org

Mechanistic Studies of Coordination Compound Formation and Stability

A comprehensive review of the scientific literature reveals a notable absence of specific mechanistic studies detailing the formation and stability of coordination compounds involving this compound. While the coordination chemistry of related 4-amino-1,2,4-triazole derivatives is a subject of ongoing research, specific kinetic and thermodynamic data for the 3,5-dimethanol substituted ligand are not available in published studies.

The field of coordination chemistry relies on mechanistic studies to understand the pathways and energetics of complex formation. Such studies typically involve determining reaction rates, stability constants (log β), and thermodynamic parameters (ΔH, ΔS, and ΔG) through various analytical techniques. This data is crucial for predicting the behavior of ligands with metal ions and for the rational design of new metallosupramolecular systems with desired properties.

For analogous compounds, such as 4-amino-1,2,4-triazole, research has provided insights into their coordination behavior, including thermodynamic properties of their metal complexes. rsc.orgresearchgate.net For example, investigations into iron(II) complexes with 4-amino-1,2,4-triazole have explored their spin-transition behavior and the influence of external factors like water molecules on their thermodynamic properties. rsc.org However, the introduction of dimethanol groups at the 3 and 5 positions of the triazole ring in "this compound" would significantly alter the ligand's electronic and steric properties. The hydroxyl functionalities could potentially introduce additional coordination sites or participate in hydrogen bonding, leading to unique formation mechanisms and complex stabilities that cannot be extrapolated from simpler derivatives.

Without dedicated experimental investigations, any discussion on the mechanistic aspects of coordination for this compound would be purely speculative. Future research, employing techniques such as spectrophotometric and potentiometric titrations, calorimetry, and kinetic studies (like stopped-flow or temperature-jump methods), is necessary to elucidate the stability of its coordination compounds and the mechanisms governing their formation.

Due to the lack of specific research findings, detailed research findings and data tables regarding the mechanistic studies of coordination compound formation and stability for this compound cannot be presented.

Mechanistic Investigations of Chemical Reactivity of 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol

Reaction Kinetics and Thermodynamic Parameters of Transformations

No specific data on the reaction kinetics or thermodynamic parameters for the transformations of 4-Amino-4H-1,2,4-triazole-3,5-dimethanol has been found. Studies on other 4-amino-1,2,4-triazole (B31798) derivatives have been conducted, but these findings cannot be accurately extrapolated to the dimethanol compound without dedicated experimental investigation. researchgate.net

Detailed Pathways for Derivatization Reactions, e.g., Hemiaminal and Schiff Base Formation

The formation of hemiaminals and Schiff bases is a well-documented reaction for primary amines, including various substituted 4-amino-1,2,4-triazoles. nih.govmdpi.com These reactions typically involve the nucleophilic addition of the amino group to a carbonyl compound, followed by dehydration to form the Schiff base. The reaction proceeds in two main steps: initial formation of a hemiaminal intermediate, which then undergoes elimination of a water molecule. nih.gov

However, specific studies detailing these derivatization pathways for this compound are not available. The presence of the hydroxyl groups in the 3 and 5 positions would likely influence the electronic properties and steric environment of the 4-amino group, potentially affecting the rates and equilibria of these reactions compared to other analogs like the 3,5-dimethyl derivative.

Influence of Substituents on Reaction Reactivity and Selectivity

For the related compound, 4-amino-3,5-dimethyl-1,2,4-triazole, studies have shown that the nature of substituents on the reacting aldehyde significantly impacts the formation of hemiaminals and Schiff bases. nih.govmdpi.com Electron-withdrawing groups on the aromatic aldehyde tend to favor the formation of stable hemiaminals. mdpi.com The polarity of the solvent also plays a crucial role, with apolar aprotic solvents favoring hemiaminal formation and polar solvents shifting the equilibrium towards the Schiff base. mdpi.com

Without specific research on this compound, it is not possible to provide a detailed analysis of how substituents would influence its reactivity and selectivity. The intramolecular hydrogen bonding potential of the dimethanol groups could introduce unique reactivity patterns not observed in other derivatives.

Advanced Applications of 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol As a Chemical Building Block

Precursor in Complex Organic Synthesis

The molecular architecture of 4-amino-4H-1,2,4-triazole-3,5-dimethanol, often abbreviated as ATD, makes it a valuable starting material for the synthesis of more complex organic molecules. One of the primary reactions leveraging its structure is the formation of Schiff bases through the condensation of its exocyclic amino group with various aldehydes and ketones. researchgate.netscirp.orgdergipark.org.tr This reaction pathway is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups and extending the molecular framework.

The synthesis of ATD itself can be achieved by reacting hydrazine (B178648) with glycolic acid, establishing it as an accessible intermediate. google.com The resulting Schiff bases are not merely synthetic curiosities; they are integral to creating molecules with specific functionalities. For instance, Schiff bases derived from ATD, such as N-benzylidene-4-amino-4H-1,2,4-triazole-3,5-dimethanol (BATD) and N-(3,4-dimethoxybenzylidene)-4-amino-4H-1,2,4-triazole-3,5-dimethanol (DBATD), have been synthesized and studied for their utility in materials science. scirp.org

The general synthetic pathway involves the reaction of the primary amino group of the triazole with the carbonyl carbon of an aldehyde or ketone. dergipark.org.tr This versatility allows for the systematic modification of the triazole core, making it a powerful platform for developing new compounds with tailored properties. Derivatives of 4-amino-1,2,4-triazoles are widely recognized as important intermediates in the synthesis of numerous compounds for applications in agriculture and pharmaceuticals. google.com

Role in Surface Science and Adsorption Phenomena

The unique combination of nitrogen heteroatoms and hydroxyl groups in this compound makes it an effective molecule for studying and utilizing surface adsorption phenomena, particularly in the field of corrosion inhibition.

Research has demonstrated that ATD and its Schiff base derivatives can effectively inhibit the corrosion of metals, such as aluminum, in acidic environments. scirp.org The mechanism of protection is rooted in the adsorption of these molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govnih.gov

The adsorption process is multifaceted and involves several types of interactions:

Chemisorption: The triazole ring's nitrogen atoms and the oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming strong coordinate bonds. nih.govmdpi.com

Physisorption: Electrostatic interactions can occur between protonated inhibitor molecules and a negatively charged metal surface (in the presence of specific ions).

π-Electron Interactions: The π-electrons of the triazole ring can interact with the metal surface. nih.gov

Quantum chemical studies, including Density Functional Theory (DFT), have been employed to elucidate the adsorption behavior. These calculations help determine key parameters that correlate with inhibition efficiency. scirp.org For ATD and its derivatives, parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) provide insight into the molecule's ability to donate electrons and accept electrons from the metal surface. A high EHOMO value indicates a greater tendency to donate electrons to the metal, enhancing adsorption. scirp.org

The following interactive table summarizes key quantum chemical parameters for ATD and its derivatives, illustrating how structural modifications influence their electronic properties and, consequently, their adsorption behavior.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Inhibition Efficiency (%) at 25 ppm |

|---|---|---|---|---|

| ATD | -6.19 | -1.25 | 4.94 | 75.4 |

| BATD | -6.23 | -2.11 | 4.12 | 84.2 |

| DBATD | -5.83 | -1.99 | 3.84 | 90.3 |

Data sourced from electrochemical and quantum chemical studies on aluminum in 1N HNO₃. scirp.org

The data indicates that the addition of benzene (B151609) and dimethoxybenzene rings to the ATD structure (creating BATD and DBATD) alters the electronic distribution, leading to a smaller energy gap and higher inhibition efficiency, which suggests stronger adsorption on the metal surface. scirp.org

Beyond simple surface protection, the functional groups of this compound allow for its incorporation into more complex, designed material architectures. The terminal hydroxyl groups can be used to anchor the molecule to surfaces or to form covalent bonds with other components in a composite material. This could enable the creation of functionalized surfaces with specific chemical properties or the development of hybrid organic-inorganic materials where the triazole derivative acts as a molecular linker.

Component in Supramolecular Chemistry for Directed Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. The structure of this compound is exceptionally well-suited for this purpose.

The molecule possesses multiple sites for hydrogen bonding:

Hydrogen Bond Donors: The amino (-NH₂) group and the two hydroxyl (-OH) groups.

Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring and the oxygen atoms of the hydroxyl groups.

This abundance of donor and acceptor sites allows the molecule to form extensive and robust three-dimensional networks. While crystal structure studies specifically for the dimethanol derivative are not widely published, the behavior of closely related 4-amino-4H-1,2,4-triazoles provides strong evidence for its potential in directed assembly. For example, the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole reveals that intermolecular N-H···N hydrogen bonds between the amino group and triazole nitrogen atoms lead to the formation of two-dimensional sheets. nih.gov Similarly, 4-amino-3,5-diethyl-4H-1,2,4-triazole forms a three-dimensional framework through N-H···N hydrogen bonds.

The presence of the two hydroxyl groups in this compound would introduce stronger and more directional O-H···N and O-H···O hydrogen bonds. This increased hydrogen-bonding capability is expected to facilitate the formation of highly organized supramolecular structures, such as coordination polymers or metal-organic frameworks when combined with metal ions. The hydroxyl groups can act as ligands, coordinating to metal centers, while the triazole and amino nitrogens provide additional coordination sites, making it a versatile multitopic ligand for crystal engineering.

Biomolecular Interactions and Mechanistic Insight of 4 Amino 4h 1,2,4 Triazole 3,5 Dimethanol Derivatives Strictly in Vitro and Theoretical Studies

Molecular Binding Mechanisms with Enzymes and Receptors

The molecular structure of 4-amino-4H-1,2,4-triazole-3,5-dimethanol (ATD) and its derivatives allows for various interactions with biological macromolecules. The triazole ring, with its nitrogen heteroatoms, can participate in hydrogen bonding and coordination with metal ions within enzyme active sites. The amino group and dimethanol functionalities further provide opportunities for hydrogen bond donor and acceptor interactions, which are critical for molecular recognition and binding affinity.

Theoretical studies, primarily through quantum chemical calculations, have been employed to understand the electronic properties of ATD and its Schiff base derivatives. These studies, while often conducted in the context of corrosion inhibition, provide valuable insights into the molecule's potential for biomolecular interactions. The calculations reveal the distribution of electron density, with the heteroatoms being regions of high electron density, making them likely sites for interaction with electron-deficient centers in enzymes and receptors. ias.ac.in

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of these molecules. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. For ATD and its derivatives, the heteroatoms contribute significantly to the HOMO, indicating their importance in forming bonds with biological targets. ias.ac.in

Molecular docking simulations of related 4-amino-3,5-dimethyl-1,2,4-triazole derivatives with enzymes such as lanosterol (B1674476) 14α-demethylase and cyclooxygenase-2 have suggested potential binding modes. These in silico studies indicate that the triazole core can fit into the active sites of these enzymes, forming key interactions with amino acid residues. zsmu.edu.ua While not directly studying the dimethanol derivative, these findings suggest a similar binding potential for the core triazole structure.

The interaction of 1,2,4-triazole (B32235) derivatives is not limited to enzymes. Their ability to form hydrogen bonds and engage in π-π stacking interactions also makes them potential ligands for various receptors. The specific nature of these interactions is highly dependent on the three-dimensional structure of the binding pocket and the conformational flexibility of the triazole derivative.

| Derivative | Target Enzyme/Receptor (Theoretical) | Key Predicted Interactions | Reference |

|---|---|---|---|

| This compound (ATD) | General (based on electronic properties) | Hydrogen bonding via amino and hydroxyl groups; coordination via triazole nitrogens. | ias.ac.in |

| (4-(benzylideneamino)-4H-1,2,4-triazole-3,5-diyl)dimethanol (BATD) | General (based on electronic properties) | Increased potential for π-π stacking due to the benzylidene group. | ias.ac.in |

| (4-(4-(dimethylamino)benzylideneamino))-4H-1,2,4-triazole-3,5-diyl)dimethanol (DBATD) | General (based on electronic properties) | Enhanced electron-donating capacity from the dimethylamino group, potentially leading to stronger interactions. | ias.ac.in |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are essential for optimizing the interaction of this compound derivatives with their biological targets. By systematically modifying the chemical structure and observing the effect on biological activity, researchers can identify the key molecular features responsible for their effects.

For the broader class of 1,2,4-triazole derivatives, several SAR principles have been established. The substitution pattern on the triazole ring and the nature of the substituent at the 4-amino position significantly influence their biological activity.

In studies of Schiff base derivatives of ATD, such as (4-(benzylideneamino)-4H-1,2,4-triazole-3,5-diyl)dimethanol (BATD) and (4-(4-(dimethylamino)benzylideneamino))-4H-1,2,4-triazole-3,5-diyl)dimethanol (DBATD), it has been shown that the addition of the benzylidene and dimethylaminobenzylidene moieties alters the electronic properties of the parent molecule. ias.ac.in The introduction of these larger, more lipophilic groups can enhance binding to hydrophobic pockets within enzymes and receptors.

The electron-donating or electron-withdrawing nature of substituents on the benzylidene ring can further modulate the binding affinity. For instance, the dimethylamino group in DBATD is a strong electron-donating group, which increases the electron density on the molecule and can lead to stronger interactions with electron-accepting sites on a biological target. ias.ac.in

The dimethanol groups at the 3 and 5 positions of the triazole ring are also important for the interaction profile. These hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for specific and directional interactions within a binding site. The flexibility of these side chains allows them to adopt conformations that optimize their interactions with the surrounding amino acid residues.

While comprehensive in vitro SAR studies on a wide range of this compound derivatives against specific biological targets are still emerging, the foundational knowledge from theoretical studies and research on related triazole compounds provides a strong basis for the rational design of new and more potent derivatives.

| Structural Modification | Predicted Effect on Molecular Interaction | Rationale | Reference |

|---|---|---|---|

| Formation of Schiff base at the 4-amino position | Enhanced hydrophobic interactions and potential for π-π stacking. | Introduction of an aromatic ring. | ias.ac.in |

| Substitution on the benzylidene ring with electron-donating groups | Increased electron density on the molecule, potentially leading to stronger electrostatic interactions. | Inductive and resonance effects of the substituent. | ias.ac.in |

| Modification of the 3,5-dimethanol groups | Alteration of hydrogen bonding capacity and steric profile. | Changes in the number and accessibility of hydrogen bond donors/acceptors. | N/A |

Q & A

Basic: What are the established synthetic routes for 4-Amino-4H-1,2,4-triazole-3,5-dimethanol, and how is its purity validated?

Answer:

The synthesis typically involves multi-step reactions starting with hydrazide derivatives. For example, a modified method from Badie et al. (2014) uses refluxing of precursors in polar solvents like DMSO or ethanol, followed by purification via recrystallization (water-ethanol mixtures). Characterization includes melting point determination, FT-IR for functional group analysis, and NMR spectroscopy to confirm molecular structure. High-performance liquid chromatography (HPLC) or elemental analysis (C, H, N) ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is pivotal for resolving bond lengths, angles, and crystal packing. For example, orthorhombic crystal systems (space group P212121) with unit cell parameters (e.g., a = 8.262 Å, b = 9.384 Å) are reported for triazole derivatives. Complementary techniques include FT-IR (to identify -NH2, -OH, and triazole ring vibrations) and ¹H/¹³C NMR for solution-phase structural validation .

Advanced: How does this compound inhibit corrosion in mild steel under acidic conditions?

Answer:

Electrochemical studies (potentiodynamic polarization, electrochemical impedance spectroscopy) demonstrate that the compound acts as a mixed-type inhibitor, reducing both anodic and cathodic reactions. Surface adsorption follows the Langmuir isotherm, with inhibition efficiency >85% at 0.5 mM concentration in 0.5 N H2SO4. Atomic force microscopy (AFM) reveals smoother steel surfaces in inhibited solutions, confirming protective film formation .

Advanced: What mechanistic insights do quantum chemical calculations provide about its corrosion inhibition?

Answer:

Density functional theory (DFT) calculations correlate inhibition efficiency with electronic parameters:

- High HOMO energy (-5.2 eV) indicates strong electron-donating capacity.

- Low LUMO energy (-1.8 eV) suggests affinity for vacant d-orbitals on metal surfaces.

Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations predict adsorption energies (~-35 kcal/mol) on Fe(110) surfaces .

Basic: What biological activities have been reported for this compound?

Answer:

It exhibits radioprotective properties by mitigating clastogenic effects (chromosomal aberrations) induced by ionizing radiation. In vitro assays (e.g., micronucleus test) show reduced DNA damage in human lymphocytes at 50–100 µM concentrations. Mechanistic studies suggest free radical scavenging via thiol groups .

Advanced: How do Schiff base derivatives of this compound enhance corrosion inhibition or bioactivity?

Answer:

Schiff bases (e.g., HATD, MATD) derived from this compound show improved inhibition (>90% efficiency in HCl) due to extended conjugation and stronger chemisorption. Substituents like -OCH3 or -OH increase electron density, enhancing metal-inhibitor interactions. Biological derivatives also demonstrate antimicrobial activity via chelation with metal ions .

Basic: What solvent systems stabilize this compound during synthesis or application?

Answer:

Polar aprotic solvents (DMSO, DMF) are optimal for synthesis due to high solubility of intermediates. Ethanol-water mixtures are preferred for recrystallization. In corrosion studies, aqueous acidic media (0.5–1.0 N H2SO4 or HCl) maintain stability, with no degradation observed over 24 hours .

Advanced: How do experimental inhibition efficiencies compare with computational predictions?

Answer:

Discrepancies arise in strongly acidic media (pH <1), where protonation of -NH2 groups reduces adsorption. Experimental efficiencies (e.g., 88% at 298 K) align with DFT predictions (±5%) but diverge at elevated temperatures due to desorption effects. Synchrotron-based XPS validates surface film composition (Fe-N bonds), corroborating simulations .

Basic: What are the crystallographic parameters for metal complexes of this compound?

Answer:

Complexes with transition metals (e.g., Cu(II), Zn(II)) exhibit distorted octahedral geometries. For example, a Cu-ATD complex crystallizes in the monoclinic system (C2/c space group) with bond lengths of 1.98 Å (Cu-Ntriazole) and 2.35 Å (Cu-Omethanol). Jahn-Teller distortions are observed in Cu(II) derivatives .

Advanced: How does substituent variation in triazole derivatives affect their physicochemical properties?

Answer:

Electron-withdrawing groups (e.g., -Cl, -NO2) lower HOMO energy, reducing inhibition efficiency. Hydrophobic substituents (e.g., -C6H5) enhance adsorption via van der Waals interactions. In radioprotection, -SH derivatives show superior radical scavenging due to higher bond dissociation energies (BDE ~80 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.